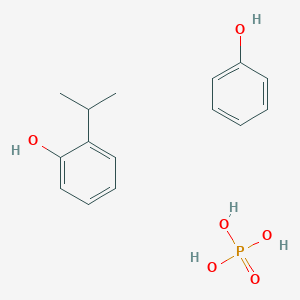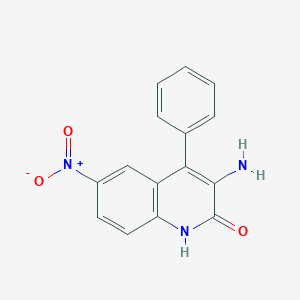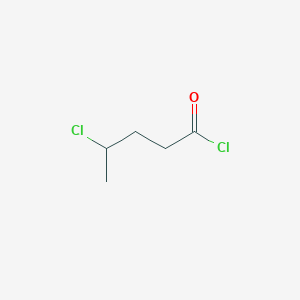![molecular formula C25H40O4 B105436 (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 10538-59-7](/img/structure/B105436.png)
(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Übersicht
Beschreibung
(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, also known as (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, is a useful research compound. Its molecular formula is C25H40O4 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Ursodeoxycholic Acid
7-ketolithocholic Methyl ester serves as an important intermediate in the synthesis of ursodeoxycholic acid (UDCA) . UDCA is a clinically significant secondary bile acid used in the treatment of liver diseases such as primary biliary cirrhosis and gallstones. The electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents has been developed as a novel method for producing UDCA, offering an environmentally friendly and low-consumption alternative to traditional extraction methods .
Biotechnological Enzyme Enhancement
The compound is utilized in the enhancement of enzyme activity, specifically 7α-hydroxysteroid dehydrogenase (7α-HSDH) , through directed evolution . This enzyme plays a key role in the industrial production of 7-ketolithocholic acid, which is then used to synthesize UDCA. Improved catalytic efficiency and substrate tolerance of the enzyme can significantly increase the yield and efficiency of 7-ketolithocholic acid production .
Pharmaceutical Reference Standards
Nutriacholic Acid Methyl Ester is used in analytical method development and validation, particularly in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of chenodeoxycholic acid . It serves as a reference standard due to its well-defined chemical structure and properties.
Electrochemical Behavior Study
The electrochemical behavior of 7-ketolithocholic Methyl ester reduction reactions is studied using linear sweep voltammetry . This research is crucial for understanding the reaction mechanisms and optimizing the conditions for the large-scale production of UDCA.
Substrate Tolerance Research
Research on 7-ketolithocholic Methyl ester also includes studying the substrate tolerance of enzymes involved in its production . This is important for developing bioprocesses that can handle high concentrations of substrates, leading to more efficient industrial-scale synthesis.
Environmental Impact Assessment
The compound’s role in the synthesis of UDCA is also evaluated for its environmental impact. The electrochemical reduction method developed using 7-ketolithocholic acid as a precursor is considered a more sustainable and less polluting alternative to bear bile extraction and chemical synthesis methods .
Endogenous Metabolite Analysis
As an endogenous metabolite, 7-ketolithocholic Methyl ester is studied for its presence and role in human biological samples. Its identification and quantification can provide insights into various metabolic and physiological processes .
Chemical Synthesis and Modification
Lastly, 7-ketolithocholic Methyl ester is used in chemical synthesis and modification studies to produce various derivatives and analogs. These derivatives can have potential applications in medicine, research, and industry .
Wirkmechanismus
Target of Action
The primary target of 7-Ketolithocholic Methyl Ester, also known as Nutriacholic Acid Methyl Ester, is the enzyme 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) . This enzyme plays a crucial role in the industrial production of 7-Ketolithocholic Acid (7-KLCA), an important intermediate for the synthesis of Ursodeoxycholic Acid (UDCA) .
Mode of Action
The compound interacts with its target, 7α-HSDH, by serving as a substrate for the enzyme . The enzyme catalyzes the dehydrogenation of the hydroxyl groups at position 7 of the steroid skeleton of Chenodeoxycholic Acid (CDCA), resulting in the formation of 7-KLCA .
Biochemical Pathways
The action of 7-Ketolithocholic Methyl Ester affects the bile acid biosynthesis pathway . In this pathway, CDCA is converted into 7-KLCA by the action of 7α-HSDH . This conversion is a key step in the biosynthesis of UDCA, a secondary bile acid that has significant medicinal value .
Pharmacokinetics
It’s known that the compound can be efficiently biosynthesized with a substrate loading of 100 mm, resulting in a 99% yield of 7-klca at 2 hours . This suggests that the compound has good bioavailability.
Result of Action
The action of 7-Ketolithocholic Methyl Ester results in the production of 7-KLCA, an important intermediate in the synthesis of UDCA . UDCA is a clinically important drug used for the treatment of various diseases such as primary biliary cirrhosis, primary sclerosing cholangitis, gallstones, viral hepatitis, alcoholic fatty liver disease, non-alcoholic fatty liver disease, and rectal cancer .
Action Environment
The action of 7-Ketolithocholic Methyl Ester is influenced by environmental factors such as the presence of aprotic solvents and electric current . For instance, the compound undergoes electrochemical stereoselective reduction in aprotic solvents to produce UDCA . The structure of the solvent and the presence of electric current can affect the reaction . Furthermore, the compound shows enhanced tolerance in the presence of high concentrations of substrate .
Eigenschaften
IUPAC Name |
methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBYYFMYNRYPPC-YLOOLPOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258388 | |
| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
CAS RN |
10538-59-7 | |
| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




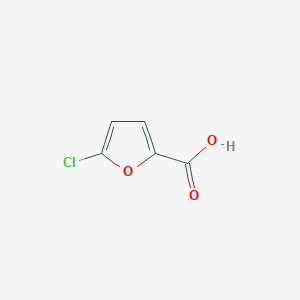
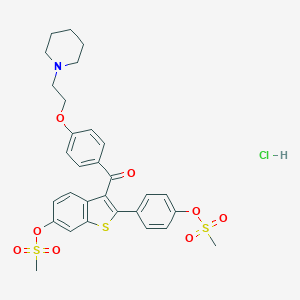
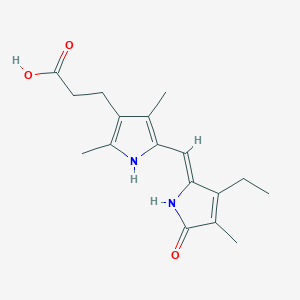
![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
